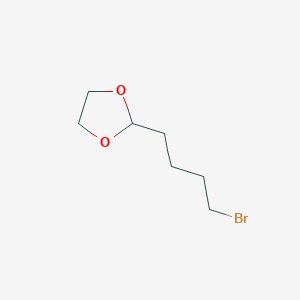

2-(4-Bromobutyl)-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromobutyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZEBQZCBQLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549241 | |

| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87227-41-6 | |

| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Bromobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromobutyl)-1,3-dioxolane is a valuable heterocyclic compound utilized as a key intermediate in organic synthesis. Its bifunctional nature, featuring a reactive bromo-alkyl chain and a protected aldehyde in the form of a dioxolane ring, makes it a versatile building block for the construction of more complex molecules in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol [1] |

| Appearance | Colorless to light yellow/orange clear liquid[2] |

| Boiling Point | 237.6 ± 15.0 °C (Predicted)[2] |

| Density | 1.38 g/cm³[2] |

| Refractive Index | 1.4780 - 1.4820[2] |

| Flash Point | 97 °C |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary tube method.[3][4]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[5]

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is accurately measured using an analytical balance.

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance and is often measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature (typically 20°C or 25°C).

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Synthetic Workflow

This compound is typically synthesized via the acetalization of 5-bromopentanal. The dioxolane ring serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the bromo-substituted carbon.

Caption: Synthetic pathway for this compound.

Logical Relationship in Application

The primary utility of this compound in organic synthesis stems from the orthogonal reactivity of its two functional groups. The bromo group is susceptible to nucleophilic substitution, while the dioxolane is stable under neutral and basic conditions but can be readily deprotected under acidic conditions to reveal the aldehyde.

Caption: Logical flow of reactions utilizing this compound.

References

An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane (CAS: 87227-41-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromobutyl)-1,3-dioxolane, with CAS number 87227-41-6, is a valuable bifunctional molecule widely employed in organic synthesis.[1][2][3] Its structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive bromobutyl chain, makes it a versatile building block for the introduction of a five-carbon unit with a latent aldehyde functionality. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in pharmaceutical and complex molecule synthesis. The dioxolane moiety serves as a robust protecting group for the aldehyde, stable under a variety of reaction conditions, while the bromo group allows for a range of nucleophilic substitution and organometallic reactions.[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 237.6 ± 15.0 °C at 760 mmHg[4] |

| Density | 1.38 g/mL[1] |

| Refractive Index | 1.4780 - 1.4820 |

| Solubility | Soluble in many organic solvents |

| Storage Conditions | 2-8°C, under inert gas[1] |

Safety Information:

This compound is classified as an acute toxicant (oral) and an eye irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of 5-bromovaleraldehyde with ethylene glycol. This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 2-(4-bromophenyl)-1,3-dioxolane.

Materials:

-

5-Bromovaleraldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromovaleraldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

References

2-(4-Bromobutyl)-1,3-dioxolane molecular weight

An In-Depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of the physicochemical properties and a likely synthetic protocol for this compound, a valuable building block in organic synthesis.

Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₇H₁₃BrO₂. Its structure features a dioxolane ring attached to a brominated butyl chain, making it a useful intermediate for introducing a protected aldehyde functionality in a carbon skeleton. The presence of the bromine atom allows for subsequent nucleophilic substitution or organometallic reactions.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 209.08 g/mol | [1][2][3][4][5][6][7] |

| Monoisotopic Mass | 208.00989 Da | [4][8] |

| Chemical Formula | C₇H₁₃BrO₂ | [1][2][3][4][5][6][7] |

| Boiling Point | 237.6±15.0 °C (Predicted) | [5] |

| Density | 1.38 g/cm³ | [5] |

| Refractive Index | 1.4780-1.4820 | [5] |

Elemental Composition

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent |

| Carbon | C | 12.011 | 7 | 40.21% |

| Hydrogen | H | 1.008 | 13 | 6.27% |

| Bromine | Br | 79.904 | 1 | 38.22% |

| Oxygen | O | 15.999 | 2 | 15.30% |

Synthetic Protocol

The logical precursor to this compound is 5-bromovaleraldehyde. The following represents a detailed, plausible experimental protocol for its synthesis.

Reaction: Acetalization of 5-bromovaleraldehyde with ethylene glycol.

Reagents:

-

5-bromovaleraldehyde

-

Ethylene glycol (1.5 - 2.0 equivalents)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.05 equivalents)

-

Toluene (as solvent, to facilitate azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 5-bromovaleraldehyde, toluene, and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the progress of the reaction by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A workflow diagram illustrating the key steps in the proposed synthesis of this compound.

References

- 1. 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane | C8H15BrO2 | CID 560013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Page loading... [guidechem.com]

- 4. 7-Bromoheptanoic acid | C7H13BrO2 | CID 121723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 87227-41-6 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS 87227-41-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 2-Bromoheptanoic acid | C7H13BrO2 | CID 17503 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(4-Bromobutyl)-1,3-dioxolane, a valuable bifunctional molecule utilized in organic synthesis. Its structure incorporates a terminal alkyl bromide and a cyclic acetal, rendering it a versatile building block for the introduction of a protected aldehyde moiety in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document details its chemical structure, physical and chemical properties, a robust synthesis protocol, and its applications in synthetic chemistry.

Chemical Structure and Properties

This compound, also known as 5-Bromovaleraldehyde Ethylene Acetal, is a heterocyclic compound. The dioxolane ring serves as a protecting group for the aldehyde functionality, which is stable under neutral and basic conditions but can be readily removed by acid-catalyzed hydrolysis. The terminal bromobutyl group provides a reactive site for nucleophilic substitution or organometallic coupling reactions.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₃BrO₂[2]

-

Molecular Weight: 209.08 g/mol [2]

-

SMILES: BrCCCCC1OCCO1[2]

-

InChI Key: UQTZEBQZCBQLAN-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that some of these values are predicted.

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Boiling Point | 237.6 ± 15.0 °C (Predicted) | [6] |

| Density | 1.38 g/mL | [6] |

| Refractive Index | 1.4780 - 1.4820 | [6] |

| Purity | >95.0% (GC) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Computational Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |

| LogP | 1.9245 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 5-bromovaleraldehyde with ethylene glycol. The reaction equilibrium is driven towards the product by the removal of water, commonly accomplished using a Dean-Stark apparatus.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the acetalization of aldehydes.

Materials:

-

5-Bromovaleraldehyde

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.02 equivalents)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 5-bromovaleraldehyde (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) in toluene.

-

Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in multi-step organic syntheses. Its utility stems from the orthogonal reactivity of its two functional groups.

-

Protected Aldehyde Synthon: The dioxolane moiety serves as a robust protecting group for the aldehyde, allowing for chemical transformations to be performed on other parts of the molecule that would be incompatible with a free aldehyde. This is particularly useful in the synthesis of complex natural products and active pharmaceutical ingredients.

-

Alkylating Agent: The terminal bromine atom acts as a leaving group in nucleophilic substitution reactions, enabling the introduction of the protected C5 aldehyde chain onto various substrates. This is a common strategy for building carbon skeletons in drug discovery programs.

Logical Relationship in Synthetic Applications

Caption: Synthetic transformations enabled by this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a synthetically useful building block that provides a stable, protected form of a C5 aldehyde functionalized with a terminal bromide. This technical guide has summarized its key properties, provided a detailed synthesis protocol, and highlighted its applications in organic synthesis, particularly in the context of drug development. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane | C8H15BrO2 | CID 560013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H13BrO2 | CID 13780200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 87227-41-6|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 2-(4-Bromobutyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectral data for the compound 2-(4-Bromobutyl)-1,3-dioxolane (CAS No. 87227-41-6), also known as 5-Bromovaleraldehyde ethylene acetal. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy, alongside generalized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the predicted and expected spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.85 | Triplet (t) | 1H | O-CH-O |

| ~3.95 - 3.85 | Multiplet (m) | 4H | O-CH₂-CH₂-O |

| ~3.40 | Triplet (t) | 2H | Br-CH₂ |

| ~1.90 | Quintet (p) | 2H | Br-CH₂-CH₂ |

| ~1.70 - 1.55 | Multiplet (m) | 4H | -CH₂-CH₂-CH(O)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~103.5 | O-CH-O |

| ~65.0 | O-CH₂-CH₂-O |

| ~34.0 | Br-CH₂ |

| ~32.5 | Br-CH₂-CH₂ |

| ~31.0 | -CH₂-CH₂-CH(O)₂ |

| ~23.0 | -CH₂-CH₂-CH(O)₂ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1150 - 1050 | Strong | C-O stretch (acetal) |

| 650 - 550 | Medium-Strong | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 208/210 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 129 | [M - Br]⁺ |

| 73 | [C₄H₉O]⁺ (from dioxolane ring fragmentation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence) is typically performed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct injection, or more commonly, after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., quadrupole) is used.

-

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound.

An In-depth Technical Guide to the Characterization of 5-Bromovaleraldehyde Ethylene Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 5-Bromovaleraldehyde Ethylene Acetal, also known by its IUPAC name, 2-(4-bromobutyl)-1,3-dioxolane. This compound is a valuable bifunctional molecule, incorporating both a protected aldehyde and a reactive alkyl bromide. This unique combination makes it a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details its physical and chemical properties, provides a likely synthetic protocol, and outlines its key characterization data.

Core Physical and Chemical Properties

5-Bromovaleraldehyde Ethylene Acetal is a solid at room temperature.[1] Its core properties are summarized in the table below. It is important to note that while some physical properties are reported from chemical suppliers, others are predicted and should be considered as estimates.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym | 5-Bromovaleraldehyde Ethylene Acetal | [2] |

| CAS Number | 87227-41-6 | [2][3] |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 209.08 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Boiling Point | 237.6 ± 15.0 °C (Predicted) | [3] |

| Density | 1.38 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.4780-1.4820 | [3] |

Synthesis and Experimental Protocols

General Synthetic Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-bromovaleraldehyde (1 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (0.01-0.05 equivalents). A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is used as the reaction medium.

-

Reaction Execution: The reaction mixture is heated to reflux. The water generated during the reaction is continuously removed by azeotropic distillation and collected in the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure 5-Bromovaleraldehyde Ethylene Acetal.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different protons in the molecule.

-

Acetal Proton (-O-CH-O-): A triplet around δ 4.8-5.0 ppm, coupled to the adjacent methylene group of the dioxolane ring.

-

Dioxolane Protons (-O-CH₂-CH₂-O-): A multiplet around δ 3.8-4.0 ppm.

-

Bromomethylene Protons (-CH₂-Br): A triplet around δ 3.4-3.6 ppm, deshielded by the electronegative bromine atom.

-

Alkyl Chain Protons (-CH₂-CH₂-CH₂-): Multiplets in the range of δ 1.5-2.0 ppm.

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show seven distinct carbon signals.

-

Acetal Carbon (-O-CH-O-): A signal around δ 100-105 ppm.

-

Dioxolane Carbons (-O-CH₂-CH₂-O-): A signal around δ 65 ppm.

-

Bromomethylene Carbon (-CH₂-Br): A signal around δ 33-35 ppm.

-

Alkyl Chain Carbons (-CH₂-CH₂-CH₂-): Signals in the aliphatic region, typically between δ 20-40 ppm.

Mass Spectrometry (MS)

The mass spectrum of 5-Bromovaleraldehyde Ethylene Acetal would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern would likely involve the loss of the bromine atom and fragmentation of the alkyl chain and the dioxolane ring.

-

Expected Molecular Ion (M⁺): m/z = 208 and 210 (due to ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Peaks: Loss of Br (m/z = 129), and fragments corresponding to the dioxolane ring and the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

C-O Stretching (Acetal): Strong bands in the region of 1050-1150 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C-Br Stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

-

Absence of C=O: Notably, the absence of a strong absorption band around 1700-1740 cm⁻¹ would confirm the successful protection of the aldehyde group.

Safety and Handling

5-Bromovaleraldehyde Ethylene Acetal should be handled with appropriate safety precautions in a well-ventilated area.[5] It is classified as acutely toxic if swallowed and causes eye irritation.[1]

-

Hazard Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]

Applications in Drug Development and Research

The dual functionality of 5-Bromovaleraldehyde Ethylene Acetal makes it a versatile building block in organic synthesis. The protected aldehyde allows for reactions to be carried out at other positions of a molecule without affecting the carbonyl group. The alkyl bromide provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups.

This technical guide provides a foundational understanding of 5-Bromovaleraldehyde Ethylene Acetal for its application in research and development. While experimental data for this specific compound is limited, the provided information, based on established chemical principles and data from analogous structures, serves as a valuable resource for its synthesis, characterization, and safe handling.

References

An In-depth Technical Guide to Dioxolane Protecting Groups: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and discovery, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to achieve complex molecular architectures with high precision. Among the arsenal of protecting groups for carbonyl functionalities (aldehydes and ketones), the 1,3-dioxolane group stands out for its reliability, ease of formation, and predictable reactivity.[1]

This technical guide provides a comprehensive overview of the core properties of dioxolane protecting groups. It is designed to serve as a practical resource for researchers and scientists, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical processes. The strategic application of dioxolane protecting groups is critical in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][2]

Core Properties of Dioxolane Protecting Groups

Dioxolanes are cyclic acetals or ketals formed from the reaction of a carbonyl compound with ethylene glycol.[2] Their utility as protecting groups stems from a favorable balance of stability under a wide range of conditions and their susceptibility to cleavage under specific, controlled acidic environments.

Formation of Dioxolane Protecting Groups

The formation of a 1,3-dioxolane is typically an acid-catalyzed process involving the reaction of an aldehyde or ketone with ethylene glycol.[3] The reaction is reversible, and to drive the equilibrium towards the formation of the protected product, water, a byproduct of the reaction, must be removed.[3][4]

Commonly employed methods for water removal include azeotropic distillation using a Dean-Stark apparatus, or the use of dehydrating agents such as orthoesters or molecular sieves.[3] A variety of Brønsted and Lewis acid catalysts can be employed to facilitate this transformation.[3]

Reaction Mechanism: Formation of a Dioxolane

Caption: Acid-catalyzed formation of a 1,3-dioxolane from a carbonyl compound and ethylene glycol.

Stability of Dioxolane Protecting Groups

A key advantage of dioxolane protecting groups is their stability across a broad spectrum of chemical conditions, making them compatible with a wide array of synthetic transformations. They are generally robust in the presence of:

-

Nucleophiles: Resistant to attack by various nucleophiles, including organometallic reagents.[3][5]

-

Reductants and Oxidants: Stable to many common reducing and oxidizing agents.[3]

However, the primary vulnerability of the dioxolane ring is its lability under acidic conditions , particularly in the presence of water.[3][5] The rate of this acid-catalyzed hydrolysis is highly dependent on the pH of the solution.[5]

| Condition | Stability of 1,3-Dioxolane |

| Aqueous Media | |

| pH < 1 (100°C) | Labile |

| pH = 1 (Room Temperature) | Labile |

| pH = 4 (Room Temperature) | Moderately Stable |

| pH = 9 (Room Temperature) | Stable |

| pH = 12 (Room Temperature) | Stable |

| pH > 12 (100°C) | Stable |

| Bases | |

| LDA, NEt₃, Pyridine, t-BuOK | Stable |

| Nucleophiles | |

| RLi, RMgX, R₂CuLi, Enolates, Amines | Stable |

| Reductants | |

| H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄ | Stable |

| Oxidants | |

| CrO₃/Py, MnO₂, most peroxy acids | Stable |

Table compiled from information in[5][6].

Deprotection of Dioxolane Protecting Groups

The removal of the dioxolane protecting group is most commonly achieved through acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound and ethylene glycol. A variety of acidic reagents and conditions can be employed, with the choice often dictated by the sensitivity of other functional groups within the molecule.

| Reagent/Catalyst | Solvent(s) | Temperature | Time | Typical Yield (%) |

| p-Toluenesulfonic acid (TsOH) | Acetone/H₂O | Room Temperature | 15 min - 2 h | 84 - 97 |

| Hydrochloric acid (HCl) | EtOH/H₂O | Room Temperature | 4 h | 100 |

| Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | Room Temperature | 24 h | 98 |

| Sulfuric acid (H₂SO₄) | Dioxane/H₂O | Room Temperature | 30.5 h | 92 |

| NaBArF₄ | H₂O | 30 °C | 5 min | Quantitative |

| Iodine (catalytic) | Acetone | Room Temperature | minutes | Excellent |

Table compiled from information in[2][3][7].

Reaction Mechanism: Deprotection of a Dioxolane

Caption: Acid-catalyzed hydrolysis (deprotection) of a 1,3-dioxolane.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the protection of a ketone as a dioxolane and its subsequent deprotection.

Protocol 1: Protection of Ethyl Acetoacetate

This protocol details the formation of ethyl 2-methyl-1,3-dioxolane-2-acetate from ethyl acetoacetate, a common procedure used to protect a ketone in the presence of an ester.[4][8]

Materials:

-

Ethyl acetoacetate (25.5 mL)

-

Ethylene glycol (22.3 mL)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 g)

-

Toluene (100.0 mL)

-

500 mL round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle

Procedure:

-

To a 500 mL round-bottom flask, add toluene (100.0 mL), ethyl acetoacetate (25.5 mL), ethylene glycol (22.3 mL), and p-toluenesulfonic acid monohydrate (0.2 g).[4]

-

Add a few boiling chips and assemble the flask with a Dean-Stark apparatus and a reflux condenser.[4]

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[4]

-

Continue refluxing for approximately one hour, or until no more water is collected in the trap.[4]

-

Remove the heat source and allow the reaction mixture to cool to room temperature.[4]

-

The crude product in the toluene solution can then be subjected to a workup procedure, typically involving washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent under reduced pressure.

-

Further purification can be achieved by distillation.

Protocol 2: Deprotection of a Dioxolane

This protocol provides a general method for the acidic hydrolysis of a dioxolane to regenerate the parent carbonyl compound.

Materials:

-

Dioxolane-protected compound

-

Acetone

-

Water

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the dioxolane-protected compound in a mixture of acetone and water (e.g., a 9:1 ratio).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature.[7]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from 15 minutes to several hours depending on the substrate.[7]

-

Once the reaction is complete, neutralize the acid catalyst by adding a mild base, such as saturated sodium bicarbonate solution, until effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude carbonyl compound, which can be further purified by chromatography or distillation if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow in a multi-step synthesis that incorporates the use of a dioxolane protecting group.

Caption: A generalized experimental workflow for utilizing a dioxolane protecting group in organic synthesis.

Applications in Drug Development and Complex Molecule Synthesis

The stability of dioxolanes to a variety of reagents makes them invaluable in the synthesis of complex molecules with multiple functional groups. They allow for the selective transformation of other parts of a molecule without affecting the protected carbonyl group. This strategy is frequently employed in the synthesis of pharmaceuticals, natural products, and other high-value chemical entities.[1]

Orthogonal Protecting Group Strategies:

In complex syntheses, it is often necessary to protect multiple functional groups that require deprotection at different stages. An orthogonal protecting group strategy employs a set of protecting groups that can be removed under distinct conditions without affecting the others.[9][10] Dioxolanes, being acid-labile, are orthogonal to base-labile protecting groups (e.g., esters) and those removed by hydrogenolysis (e.g., benzyl ethers), providing chemists with a powerful tool for convergent and efficient synthetic planning.[9]

Conclusion

Dioxolane protecting groups are a cornerstone of modern organic synthesis, offering a robust and reliable method for the temporary masking of aldehydes and ketones. Their ease of formation, well-defined stability profile, and straightforward removal under acidic conditions make them an ideal choice for a wide range of applications, from academic research to industrial-scale pharmaceutical production. A thorough understanding of their properties, as outlined in this guide, is essential for any scientist engaged in the art of chemical synthesis. By providing clear quantitative data, detailed protocols, and visual aids, this document aims to facilitate the effective and strategic implementation of dioxolane protecting groups in the pursuit of novel and complex molecular targets.

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dioxolane - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Carbonyl Protecting Groups - Stability [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Safety and Handling of 2-(4-Bromobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-(4-Bromobutyl)-1,3-dioxolane (CAS No. 87227-41-6). The information herein is compiled from various safety data sheets and chemical supplier information to ensure a thorough guide for laboratory and industrial use.

Chemical Identification and Properties

This compound, also known as 5-Bromovaleraldehyde Ethylene Acetal, is a heterocyclic building block utilized in various chemical syntheses.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| Appearance | Solid or clear, colorless to light yellow/orange liquid | [3] |

| Boiling Point | 237.6 ± 15.0 °C (Predicted) | [3] |

| Density | 1.38 g/cm³ | [3] |

| Refractive Index | 1.4780-1.4820 | [3] |

| Storage Temperature | 2-8°C, Keep in a dark, dry place under an inert atmosphere | [3][4] |

| SMILES String | BrCCCCC1OCCO1 | [1] |

| InChI Key | UQTZEBQZCBQLAN-UHFFFAOYSA-N |

Hazard Identification and GHS Classification

The hazard classification for this compound can vary between suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) provided with the product.

Table 2: GHS Hazard Information for this compound

| GHS Information | Details | Source(s) |

| Pictogram(s) | ||

| Signal Word | Warning | |

| Hazard Statement(s) | H302: Harmful if swallowed.H319: Causes serious eye irritation. | |

| Precautionary Statement(s) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Hazard Classifications | Acute Toxicity, Oral (Category 4)Eye Irritation (Category 2A) |

Note: Some suppliers report no available data for GHS classification.[5] Always refer to the vendor-specific SDS.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of personnel and the integrity of the research.

3.1. Handling Procedures

-

Ventilation: Handle in a well-ventilated place, such as a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn. (See Table 3 for details).

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe mist, gas, or vapors.[5]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

3.2. Storage Conditions

-

Container: Store in a tightly closed container.[5]

-

Environment: Keep in a dry, cool, and well-ventilated place.[5] For long-term storage, temperatures of 2-8°C are recommended.[3][4]

-

Atmosphere: Store under an inert atmosphere.[3]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5] |

| Skin Protection | Impervious, fire/flame-resistant clothing. Chemical-impermeable gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex). | [5][7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. A supplied-air respirator is necessary for unknown or high concentrations. | [5][7] |

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

4.1. First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5][7]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

-

Hazardous Combustion Products: May produce carbon oxides and hydrogen bromide gas.[7]

4.3. Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas and stay upwind of the spill.[5]

-

Containment and Cleanup: Remove all sources of ignition.[6] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[6] Do not let the product enter drains.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key logical and experimental workflows.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 87227-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound CAS#: 87227-41-6 [m.chemicalbook.com]

- 4. 87227-41-6|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. media.hiscoinc.com [media.hiscoinc.com]

Navigating the Safety Profile of 2-(4-Bromobutyl)-1,3-dioxolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-(4-Bromobutyl)-1,3-dioxolane (CAS No. 87227-41-6). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe handling, storage, and disposal. This document synthesizes available data on its physicochemical properties, toxicological profile, and recommended safety protocols, addressing the critical need for detailed safety information in a research and development setting.

Section 1: Chemical and Physical Properties

This compound, also known as 5-Bromovaleraldehyde ethylene acetal, is a functionalized heterocyclic compound. Its structure incorporates both a bromoalkane chain and a dioxolane ring, features that dictate its reactivity and physical characteristics. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 209.08 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Boiling Point | 237.6 ± 15.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.38 g/cm³ (Predicted) | --INVALID-LINK-- |

| Refractive Index | 1.4780 - 1.4820 | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | --INVALID-LINK-- |

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

The signal word for this chemical is "Warning".[1]

| Hazard Category | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Eye Irritation | Category 2 |

Toxicological Data Summary

A significant challenge in assessing the full toxicological profile of this compound is the lack of comprehensive experimental data. Many standard toxicological assessments have not been reported for this specific compound.

| Endpoint | Result | Notes |

| Acute Toxicity (Oral) | No specific LD50 data available. Classified as Harmful if swallowed (Category 4). | Based on GHS classification. |

| Acute Toxicity (Dermal) | No data available. | |

| Acute Toxicity (Inhalation) | No data available. | |

| Skin Corrosion/Irritation | No data available. | |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2). | Based on GHS classification. |

| Respiratory or Skin Sensitization | No data available. | |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | No data available. | |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity (Single Exposure) | No data available. | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |

| Aspiration Hazard | No data available. |

Ecotoxicological Data:

| Endpoint | Result |

| Toxicity to Fish | No data available.[2] |

| Toxicity to Daphnia and other aquatic invertebrates | No data available.[2] |

| Toxicity to Algae | No data available.[2] |

Given the data gaps, a precautionary approach is essential when handling this compound. The presence of a bromoalkane moiety suggests potential for reactivity and biological activity that warrants careful handling to minimize exposure.

Section 3: Experimental Protocols

The following protocols are provided as a guide for the safe handling and use of this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions and institutional safety policies.

Risk Assessment Workflow

A thorough risk assessment should be conducted before commencing any work with this chemical.

Caption: Risk assessment workflow for handling this compound.

Safe Handling Protocol

-

Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is between 2°C and 8°C.

-

Protect from light and moisture.

Spill Response Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, contain the material using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

-

Neutralize/Clean-up:

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully collect the absorbed material into a sealed container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Caption: Logical flow for responding to a spill of this compound.

Disposal Protocol

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company, following all institutional and regulatory guidelines.

Section 4: First Aid Measures

In case of exposure, immediate action is critical.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

Conclusion

While this compound is a valuable compound in research and drug development, its handling requires a diligent and informed approach to safety. The known hazards of being harmful if swallowed and causing serious eye irritation, coupled with significant gaps in its toxicological and ecotoxicological data, necessitate the strict adherence to the safety protocols outlined in this guide. Researchers and laboratory managers are strongly encouraged to implement these procedures and to foster a culture of safety when working with this and other chemicals with incomplete safety profiles. Continuous vigilance and adherence to best practices are paramount to ensuring the well-being of all laboratory personnel.

References

An In-depth Technical Guide on the Stability and Storage of 2-(4-Bromobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Bromobutyl)-1,3-dioxolane. Drawing upon available data from chemical suppliers and general principles of organic chemistry, this document aims to equip researchers with the necessary information for proper handling, storage, and stability assessment of this compound.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a dioxolane ring attached to a brominated butyl chain. Its structure makes it a useful intermediate in organic synthesis, particularly in the pharmaceutical industry. A summary of its key physical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 237.6 ± 15.0 °C (Predicted) |

| Density | 1.38 g/mL |

| Storage Temperature | 2-8°C |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. Based on information from various chemical suppliers, the following conditions are recommended.[1][2][3]

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize potential thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon) | To prevent oxidation and reaction with atmospheric moisture.[1][4] |

| Light | Keep in a dark place | The compound is noted to be light-sensitive, and protection from light prevents photodegradation.[1][4] |

| Moisture | Store in a dry environment, sealed tightly | The dioxolane functional group is susceptible to hydrolysis, especially in the presence of acid or base. The compound is also described as moisture-sensitive.[2][4] |

| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and exposure to air and moisture. |

For handling, it is advised to work in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

Stability Profile and Potential Degradation Pathways

The primary modes of degradation for this molecule are likely to be hydrolysis of the dioxolane ring and reactions involving the bromobutyl chain, such as photodegradation and thermal decomposition.

Hydrolytic Degradation

The 1,3-dioxolane ring is an acetal, which is known to be labile under acidic conditions.[5] The presence of moisture can lead to hydrolysis, resulting in the cleavage of the acetal and the formation of 5-bromopentanal and ethylene glycol. This reaction is catalyzed by acid and can also occur under strongly basic conditions, although typically at a slower rate.

Caption: Proposed hydrolytic degradation of this compound.

Photodegradation

Brominated organic compounds can be susceptible to photodegradation upon exposure to UV light.[1][6][7] The carbon-bromine bond can undergo homolytic cleavage to generate a bromine radical and an alkyl radical. These reactive intermediates can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. Potential photodegradation pathways could involve debromination or rearrangement reactions.

Thermal Degradation

Elevated temperatures can promote the degradation of this compound. The carbon-bromine bond is often the weakest bond in such molecules and can be the first to break at high temperatures, leading to the formation of hydrogen bromide and other degradation products.[8] The thermal stability of related brominated compounds has been studied, and decomposition often involves the elimination of HBr.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.[3][9][10] Such studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[11][12][13][14] The following are generalized protocols that can be adapted for this purpose.

General Workflow for Forced Degradation Studies

The workflow for a forced degradation study typically involves exposing the compound to various stress conditions and analyzing the resulting samples at different time points.

Caption: General workflow for a forced degradation study.

Detailed Methodologies

The following are starting points for conducting forced degradation studies on this compound. The concentration of the compound, the strength of the stressor, and the duration of exposure should be optimized to achieve a target degradation of 5-20%.[12]

4.2.1. Acid Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of an aqueous solution of hydrochloric acid (e.g., 0.1 M or 1 M).

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with a suitable base (e.g., sodium hydroxide) before analysis.

-

Analyze the samples by a suitable analytical technique like HPLC.

4.2.2. Base Hydrolysis

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of an aqueous solution of sodium hydroxide (e.g., 0.1 M or 1 M).

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at various time points.

-

Neutralize the samples with a suitable acid (e.g., hydrochloric acid) before analysis.

-

Analyze the samples by HPLC.

4.2.3. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add an aqueous solution of hydrogen peroxide (e.g., 3% or 30%).

-

Keep the mixture at room temperature or slightly elevated temperature.

-

Withdraw aliquots at various time points.

-

Analyze the samples by HPLC.

4.2.4. Photolytic Degradation

-

Expose a solution of this compound (in a photostable solvent like acetonitrile or water) to a light source providing UV and visible radiation (e.g., a photostability chamber).

-

A control sample should be kept in the dark under the same conditions.

-

Withdraw aliquots at various time points.

-

Analyze the samples by HPLC.

4.2.5. Thermal Degradation

-

Store solid samples of this compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).

-

Withdraw samples at various time points.

-

Prepare solutions of the withdrawn samples and analyze by HPLC.

-

Alternatively, a solution of the compound can be heated and analyzed.

Quantitative Data Presentation

As specific quantitative stability data for this compound is not publicly available, Table 3 is provided as a template for researchers to document their findings from forced degradation studies.

Table 3: Template for Summarizing Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |

| Acid Hydrolysis | 1 M HCl, 60°C | |||||

| Base Hydrolysis | 1 M NaOH, 60°C | |||||

| Oxidation | 30% H₂O₂, RT | |||||

| Photolysis | UV/Vis Light | |||||

| Thermal | 80°C (Solid) |

Conclusion

This compound is a valuable synthetic intermediate that requires careful storage and handling to ensure its stability. It should be stored at 2-8°C in a dark, dry place under an inert atmosphere. The primary potential degradation pathways include acid-catalyzed hydrolysis of the dioxolane ring, as well as photodegradation and thermal decomposition of the bromobutyl chain. To fully understand its stability profile, it is highly recommended that researchers conduct forced degradation studies. The experimental protocols and templates provided in this guide offer a framework for such investigations, which will be instrumental in the development of robust formulations and reliable analytical methods for this compound.

Disclaimer: The degradation pathways proposed in this document are theoretical and based on general chemical principles. Experimental verification is required to confirm these pathways and identify the specific degradation products of this compound.

References

- 1. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. -NovaBioassays [novabioassays.com]

- 4. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

- 8. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. biomedres.us [biomedres.us]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]

- 14. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 2-(4-Bromobutyl)-1,3-dioxolane in Synthetic Research

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

2-(4-Bromobutyl)-1,3-dioxolane has emerged as a valuable and versatile building block in modern organic synthesis, primarily serving as a key intermediate in the construction of complex heterocyclic scaffolds. Its utility lies in its bifunctional nature, possessing a reactive bromobutyl chain and a stable dioxolane protecting group. This unique structure allows for a range of chemical transformations, making it a crucial component in the synthesis of novel compounds for pharmaceutical and agrochemical research.

The principal application of this compound in research is as a precursor to a transient nitrile oxide intermediate. This highly reactive species is generated in situ and readily undergoes intramolecular 1,3-dipolar cycloaddition reactions. This powerful transformation is particularly exploited in the stereoselective synthesis of spiro-isoxazoline-pyrrolidines, a class of compounds with significant potential in medicinal chemistry.

Core Application: Synthesis of Spiro-Isoxazoline-Pyrrolidines

A pivotal use of this compound is demonstrated in a one-pot, three-component domino reaction to synthesize spiro-isoxazoline-pyrrolidines. This process involves the reaction of this compound with an α-amino acid ester, typically a proline derivative, in the presence of a base. The reaction proceeds through a cascade of transformations, initiated by the generation of a nitrile oxide from the bromobutyl chain.

Reaction Pathway and Mechanism

The overall synthetic strategy involves a domino sequence of N-alkylation, nitrile oxide formation, and an intramolecular 1,3-dipolar cycloaddition. The process can be visualized as follows:

Figure 1: Logical workflow for the synthesis of spiro-isoxazoline-pyrrolidines.

Quantitative Data Summary

The efficiency of this synthetic approach is highlighted by the yields obtained for various derivatives. The following table summarizes the quantitative data for the synthesis of a series of spiro-isoxazoline-pyrrolidine compounds.

| Compound ID | R Group (on Proline) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1a | H | 75 | 85:15 |

| 1b | Methyl | 82 | 90:10 |

| 1c | Ethyl | 80 | 88:12 |

| 1d | Benzyl | 78 | 92:8 |

Detailed Experimental Protocols

A representative experimental procedure for the synthesis of spiro-isoxazoline-pyrrolidines using this compound is provided below.

Synthesis of N-(4,4-ethylenedioxypentyl)proline Methyl Ester:

To a solution of methyl prolinate hydrochloride (1.2 mmol) in acetonitrile (10 mL) was added potassium carbonate (2.5 mmol), followed by this compound (1.0 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion, the solvent was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-alkylated intermediate, which was used in the next step without further purification.

One-Pot Synthesis of Spiro-isoxazoline-pyrrolidine:

The crude N-(4,4-ethylenedioxypentyl)proline methyl ester (1.0 mmol) was dissolved in toluene (10 mL). To this solution, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) was added, and the mixture was stirred at 100 °C for 6 hours. The reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and washed with saturated aqueous ammonium chloride solution. The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired spiro-isoxazoline-pyrrolidine.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure.

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This compound serves as a cornerstone in the construction of intricate molecular architectures, particularly in the realm of spirocyclic heterocycles. Its ability to act as a masked aldehyde and a precursor for in situ nitrile oxide generation makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The methodologies outlined herein provide a robust framework for the synthesis of novel chemical entities with the potential for significant biological activity. The continued exploration of this versatile building block is anticipated to unlock new avenues in the development of next-generation therapeutics and agrochemicals.

An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane for Researchers and Drug Development Professionals

Introduction: 2-(4-Bromobutyl)-1,3-dioxolane is a key bifunctional molecule widely utilized in organic synthesis as a versatile building block. Its structure, incorporating both a reactive alkyl bromide and a stable cyclic acetal, makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, properties, and significant applications, with a focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

This compound, also known as 5-bromovaleraldehyde ethylene acetal, possesses a unique combination of functional groups that dictate its chemical reactivity and physical characteristics. The 1,3-dioxolane ring serves as a protecting group for the aldehyde functionality, rendering it stable under a variety of reaction conditions, particularly those involving nucleophiles and bases. The terminal bromoalkyl chain, conversely, provides a reactive site for nucleophilic substitution and organometallic reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |

| Molecular Weight | 209.08 g/mol | [1][2] |

| CAS Number | 87227-41-6 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 237.6±15.0 °C (Predicted) | [3] |

| Density | 1.38 g/mL | [4] |

| SMILES | BrCCCCC1OCCO1 | [1] |

| InChI Key | UQTZEBQZCBQLAN-UHFFFAOYSA-N |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acetalization of 5-bromopentanal with ethylene glycol.[5] This reaction is typically acid-catalyzed and proceeds with the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Acetal Protection of 5-Bromopentanal

Objective: To synthesize this compound by the protection of 5-bromopentanal using ethylene glycol.

Materials:

-

5-bromopentanal

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene or benzene (for azeotropic removal of water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 5-bromopentanal, an excess of ethylene glycol (typically 1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene or benzene as the solvent to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-